

# Application Notes and Protocols: Generation of Diphenylcarbene from Diazodiphenylmethane

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## Compound of Interest

Compound Name: Diazodiphenylmethane

Cat. No.: B031153

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## Abstract

This document provides detailed application notes and experimental protocols for the generation of diphenylcarbene from its precursor, **diazodiphenylmethane**. Diphenylcarbene is a highly reactive intermediate with significant applications in organic synthesis, mechanistic studies, and materials science. The protocols described herein cover the synthesis of **diazodiphenylmethane** from benzophenone hydrazone and its subsequent conversion to diphenylcarbene via photolytic and thermolytic methods. Safety precautions, data interpretation, and characterization techniques are also discussed.

## Introduction

Diphenylcarbene ( $\text{Ph}_2\text{C:}$ ) is a classic example of a divalent carbon species known as a carbene. It exists in two spin states: a singlet state with paired electrons and a triplet ground state with two unpaired electrons.[1] The distinct reactivity of each state makes diphenylcarbene a versatile tool for synthetic chemists. The generation of diphenylcarbene is most commonly achieved through the decomposition of **diazodiphenylmethane** ( $\text{Ph}_2\text{CN}_2$ ), a relatively stable diazo compound.[2] This decomposition can be induced by heat (thermolysis) or light (photolysis), leading to the extrusion of nitrogen gas and the formation of the carbene. [2] Understanding and controlling the generation of diphenylcarbene is crucial for its effective utilization in various chemical transformations, including cyclopropanations, C-H insertions, and ylide formations.

## Data Presentation

**Table 1: Spectroscopic Data for Diphenylcarbene and Related Species**

Species	Technique	Wavelength ( $\lambda_{\text{max}}$ ) / Signal	Solvent / Conditions	Reference
Diphenylcarbene (triplet)	UV-Vis	314 nm	Cyclohexane	[3]
Diphenylcarbene (triplet)	UV-Vis	344, 362, 454 nm	Degassed Benzene (20 °C)	[4]
Diphenylcarbene (triplet)	EPR	D = 0.113 cm <sup>-1</sup> , E = 0.0011 cm <sup>-1</sup>	-	[4]
Benzhydryl Radical	UV-Vis	334 nm	Cyclohexane	[3]
Diphenylcarbonyl Oxide (Ph <sub>2</sub> COO)	UV-Vis	~410 nm	Acetonitrile	[5]

**Table 2: Kinetic Data for Diphenylcarbene Reactions**

Reaction	Rate Constant (k)	Temperature	Solvent	Reference
Diphenylcarbene + Oxygen	5 x 10 <sup>9</sup> M <sup>-1</sup> s <sup>-1</sup>	300 K	Acetonitrile	[5]
Diphenylcarbene + CCl <sub>4</sub>	-	Ambient	Acetonitrile	[6]
Diphenylcarbene + C <sub>60</sub>	4.0 x 10 <sup>5</sup> M <sup>-1</sup> s <sup>-1</sup>	-	Benzene	[7]

## Experimental Protocols

### Protocol 1: Synthesis of Diazodiphenylmethane from Benzophenone Hydrazone

This protocol describes a modern and safer alternative to the traditional mercury oxide method, employing a Swern-type oxidation.[8][9]

#### Materials:

- Benzophenone hydrazone
- Oxalyl chloride
- Dimethyl sulfoxide (DMSO)
- Triethylamine
- Tetrahydrofuran (THF), anhydrous
- Pentane
- Basic alumina
- Nitrogen or Argon gas supply
- Standard glassware for inert atmosphere reactions (oven-dried)
- Magnetic stirrer and stir bars
- Low-temperature thermometer
- Cannula and syringes

#### Procedure:

- Preparation of the Activating Reagent: In an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add anhydrous THF (50 mL). Cool the flask to -78 °C using a dry ice/acetone bath. To this, slowly add oxalyl chloride (1.05 equivalents) via syringe.[9]
- Activation of DMSO: In a separate dry flask, dissolve DMSO (2.1 equivalents) in anhydrous THF. Add this solution dropwise to the cooled oxalyl chloride solution, maintaining the

temperature below -60 °C. Stir the resulting mixture for 15 minutes.

- **Addition of Hydrazone:** Dissolve benzophenone hydrazone (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the activated DMSO mixture at -78 °C. A color change is typically observed.
- **Addition of Base:** After stirring for 30 minutes at -78 °C, add triethylamine (2.1 equivalents) dropwise to the reaction mixture.<sup>[9]</sup> The solution will turn a deep red/purple color, indicating the formation of **diazodiphenylmethane**.
- **Work-up:** Allow the reaction to warm to room temperature. Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with pentane. Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.
- **Purification:** Filter the solution and concentrate it under reduced pressure. The crude product is a red-black solid.<sup>[2]</sup> For purification, dissolve the crude material in a minimal amount of pentane and pass it through a short plug of basic alumina.<sup>[9]</sup> Evaporate the solvent to yield pure **diazodiphenylmethane**.

#### Safety Precautions:

- Diazo compounds are potentially explosive and should be handled with care. Avoid heating to high temperatures or subjecting them to shock.<sup>[10]</sup>
- Oxalyl chloride and DMSO are corrosive and toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
- The reaction should be carried out under an inert atmosphere to prevent side reactions.

## Protocol 2: Generation of Diphenylcarbene via Photolysis

This protocol describes the generation of diphenylcarbene using ultraviolet (UV) light.

#### Materials:

- **Diazodiphenylmethane**

- Anhydrous and degassed solvent (e.g., benzene, acetonitrile, or cyclohexane)
- UV photoreactor or a mercury lamp with a suitable filter (e.g., Pyrex to filter out wavelengths below 300 nm)
- Quartz reaction vessel
- Substrate for carbene reaction (if applicable)

Procedure:

- **Solution Preparation:** Prepare a dilute solution of **diazodiphenylmethane** in the chosen anhydrous and degassed solvent in a quartz reaction vessel. The concentration will depend on the specific application and quantum yield, but a starting point is typically in the millimolar range.
- **Degassing:** Thoroughly degas the solution by several freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., argon) for at least 30 minutes. This is crucial to prevent the reaction of the carbene with oxygen.<sup>[5]</sup>
- **Photolysis:** Place the reaction vessel in the photoreactor and irradiate with UV light. The red color of the **diazodiphenylmethane** will fade as it is converted to diphenylcarbene and nitrogen gas is evolved. The irradiation time will depend on the lamp intensity, concentration, and the desired conversion.
- **Monitoring the Reaction:** The progress of the reaction can be monitored by UV-Vis spectroscopy by observing the disappearance of the characteristic absorption of **diazodiphenylmethane** and the appearance of transient absorptions of diphenylcarbene.
- **Trapping the Carbene:** If a specific product is desired, the substrate for the carbene reaction should be present in the solution during photolysis.

Safety Precautions:

- UV radiation is harmful to the eyes and skin. Use appropriate shielding and wear UV-protective eyewear.
- Ensure the photoreactor is well-ventilated to prevent the buildup of any volatile organic compounds.

## Protocol 3: Generation of Diphenylcarbene via Thermolysis

This protocol describes the generation of diphenylcarbene using heat.

Materials:

- **Diazodiphenylmethane**
- High-boiling, inert solvent (e.g., chlorobenzene, xylene)
- Heating mantle with a temperature controller
- Reflux condenser
- Inert gas supply

Procedure:

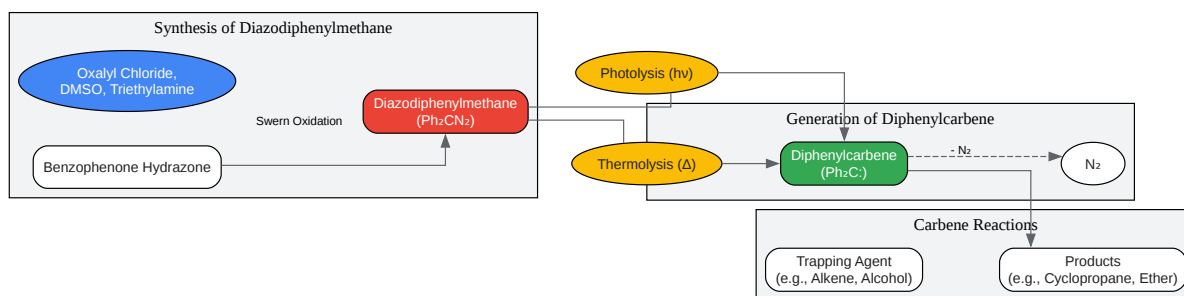
- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, dissolve **diazodiphenylmethane** in the high-boiling solvent.
- **Thermolysis:** Heat the solution to the desired temperature. The thermal decomposition of **diazodiphenylmethane** typically occurs at temperatures around 80 °C and above.<sup>[11]</sup> The evolution of nitrogen gas will be observed.
- **Reaction Time:** The reaction time will depend on the temperature and the concentration of the starting material. Monitor the reaction by TLC or another suitable analytical technique until the **diazodiphenylmethane** is consumed.

- **Product Isolation:** Once the reaction is complete, cool the mixture to room temperature. The subsequent work-up will depend on the products formed from the reaction of diphenylcarbene with the solvent or any added trapping agent.

#### Safety Precautions:

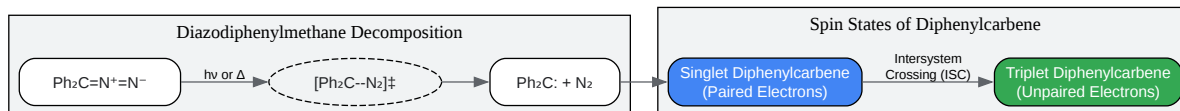
- Perform the reaction in a well-ventilated fume hood.
- Use a heating mantle with a temperature controller to avoid overheating, which could lead to uncontrolled decomposition.

## Mandatory Visualizations



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Caption: Workflow for the generation of diphenylcarbene.



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Caption: Mechanism of diphenylcarbene formation.

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